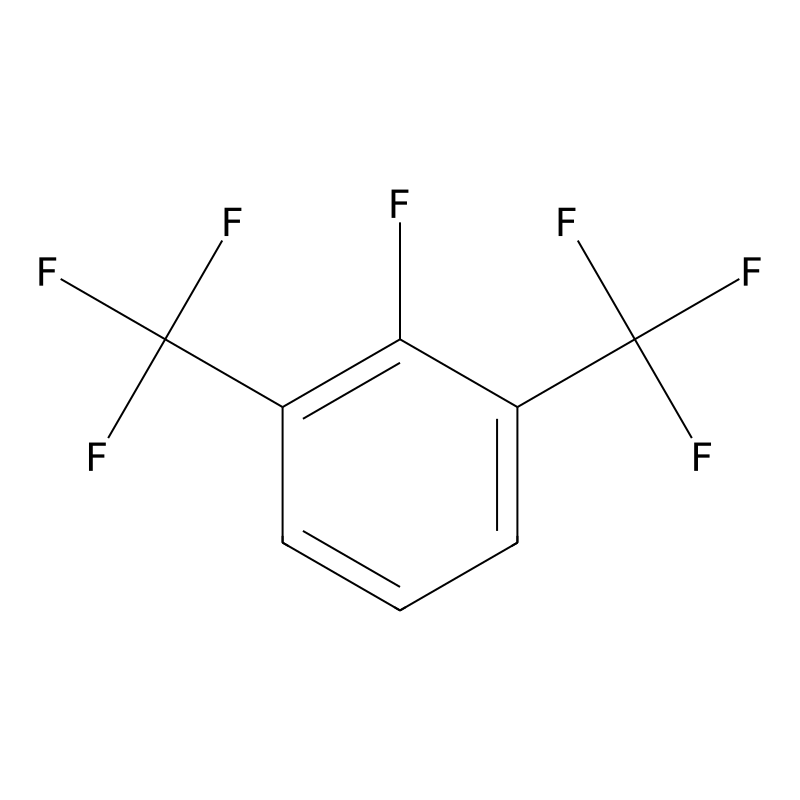

2-Fluoro-1,3-bis(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Trifluoromethylpyridines

Scientific Field: Agrochemical and Pharmaceutical Industries

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

Methods of Application: The synthesis of TFMP involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products.

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Synthesis of Bis(trifluoromethyl)cyclopropanes and Bis(trifluoromethyl)pyrazolines

Scientific Field: Organic & Biomolecular Chemistry

Summary of the Application: A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed.

Methods of Application: The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields.

Synthesis of Bis(trifluoromethyl)phenyl Phosphane Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: 1,3-Bis(trifluoromethyl)benzene is used as a starting material in the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives.

Results or Outcomes: The synthesis results in the formation of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives.

Synthesis of Emitters Exhibiting Thermally Activated Delayed Fluorescence

Scientific Field: Materials Chemistry

Summary of the Application: 1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence.

Methods of Application: The synthesis involves the use of 1,4-Bis(trifluoromethyl)benzene as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties.

Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations.

2-Fluoro-1,3-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to a benzene ring. Its chemical formula is C8H3F, and it is notable for its unique electronic properties due to the electronegative fluorine and trifluoromethyl groups. These substituents significantly influence the compound's reactivity and stability, making it of interest in various chemical and biological applications .

The synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene typically involves:

- Direct Fluorination: One common method is the direct fluorination of 1,3-bis(trifluoromethyl)benzene using a fluorinating agent such as Selectfluor. This reaction is usually performed under mild conditions at room temperature to achieve high yields.

- Industrial Production: In industrial settings, large-scale fluorination processes may be employed, utilizing specialized equipment for handling reactive fluorinating agents. Continuous flow reactors are often used to maintain controlled reaction conditions for safety and efficiency .

2-Fluoro-1,3-bis(trifluoromethyl)benzene finds applications in various fields:

- Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique electronic properties.

- Material Science: The compound is utilized in developing advanced materials with specific thermal and chemical resistance characteristics.

- Research: Its reactivity makes it a valuable tool in organic synthesis and mechanistic studies in chemistry .

Studies on the interactions of 2-Fluoro-1,3-bis(trifluoromethyl)benzene with biological systems have highlighted its potential effects on cellular functions. The compound's ability to modulate key signaling pathways suggests that it may influence various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-Fluoro-1,3-bis(trifluoromethyl)benzene. Here are some comparable compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| 1,3-Bis(trifluoromethyl)benzene | Lacks fluorine substitution; serves as a precursor for fluorinated derivatives. |

| 2-Fluoro-1,4-bis(trifluoromethyl)benzene | Different substitution pattern leading to distinct reactivity profiles. |

| 2-Trifluoromethylphenol | Contains hydroxyl group; exhibits different biological activities due to phenolic nature. |

| 4-Fluoro-1,3-bis(trifluoromethyl)benzene | Similar trifluoromethyl groups but different positional isomerism affecting properties. |

The uniqueness of 2-Fluoro-1,3-bis(trifluoromethyl)benzene lies in its specific arrangement of substituents that not only influences its chemical reactivity but also its biological interactions compared to these similar compounds .

The electron density distribution of 2-Fluoro-1,3-bis(trifluoromethyl)benzene (C₈H₃F₇) represents a complex interplay between aromatic π-electron delocalization and the profound electronic effects of multiple fluorine substituents. The compound features a molecular weight of 232.10 g/mol and contains seven fluorine atoms distributed across two trifluoromethyl groups and one direct fluorine substituent on the benzene ring [1].

Theoretical calculations reveal that the electron density in the aromatic ring system is significantly perturbed compared to unsubstituted benzene. The presence of two trifluoromethyl groups at the 1 and 3 positions, combined with a fluorine atom at the 2 position, creates a highly electron-deficient aromatic system. Natural population analysis demonstrates that the total electron density within the aromatic ring is substantially reduced, with the σ-electron system experiencing pronounced depletion due to the strong inductive effects of the fluorine substituents [2].

Computational studies using density functional theory methods indicate that the electron density distribution is markedly asymmetric, with the carbon atoms adjacent to the electron-withdrawing substituents exhibiting significantly reduced electron density. The fluorine atoms in the trifluoromethyl groups carry substantial negative charge, with the electronegativity differential between fluorine (4.0) and carbon (2.5) driving electron density away from the aromatic core . This electron redistribution results in a pronounced polarization of the molecular electron density, with the aromatic ring carbons becoming increasingly electrophilic.

The electron density mapping reveals that the compound exhibits a characteristic "electron-poor" aromatic system, where the π-electron density is substantially diminished compared to benzene. The combined effect of the three fluorine-containing substituents creates a cumulative electron-withdrawing environment that fundamentally alters the electronic character of the aromatic system [4].

Electronic Effects of Trifluoromethyl Groups

Inductive Effects

The trifluoromethyl groups in 2-Fluoro-1,3-bis(trifluoromethyl)benzene exert exceptionally strong inductive effects that fundamentally alter the electronic properties of the aromatic system. The inductive effect operates through the σ-bond framework, with the highly electronegative fluorine atoms (electronegativity = 4.0) withdrawing electron density from the aromatic ring through successive σ-bonds [5].

The magnitude of the inductive effect can be quantified through the sigma electron donor-acceptor (σEDA) parameter, which measures the extent of σ-electron withdrawal from the aromatic system. For trifluoromethyl groups, the σEDA values are significantly negative, indicating strong electron-withdrawing character. The presence of two trifluoromethyl groups creates an additive effect, with the total σ-electron depletion being approximately twice that of a single trifluoromethyl substituent [6] [2].

The inductive effect manifests in several measurable ways. First, the carbon-fluorine bonds in the trifluoromethyl groups exhibit substantial ionic character, with the fluorine atoms carrying significant negative charge. This charge separation creates a dipole moment that extends through the aromatic system, effectively reducing the electron density available for aromatic stabilization [7]. Second, the inductive effect is transmitted through the aromatic ring, with the electron-withdrawing influence diminishing with distance from the substituent but remaining significant even at remote positions.

Experimental evidence for the strong inductive effects comes from nuclear magnetic resonance studies, which show characteristic downfield shifts for carbon atoms adjacent to trifluoromethyl groups. The ¹³C NMR chemical shifts for carbons bearing trifluoromethyl substituents typically appear at δ 120-130 ppm, significantly downfield from typical aromatic carbon resonances, reflecting the electron-deficient nature of these positions [8].

Resonance Effects

While trifluoromethyl groups are primarily known for their inductive effects, they also exhibit weak resonance effects that contribute to the overall electronic structure of 2-Fluoro-1,3-bis(trifluoromethyl)benzene. The resonance contribution arises from the interaction between the π-electron system of the aromatic ring and the low-lying σ* orbitals of the carbon-fluorine bonds [9].

The resonance effect of trifluoromethyl groups is characterized by negative hyperconjugation, where electron density from the aromatic π-system is delocalized into the antibonding σ* orbitals of the C-F bonds. This process is facilitated by the energy gap between the aromatic π-orbitals and the σ* orbitals, which is sufficiently small to allow for meaningful orbital mixing [9].

The π-electron donor-acceptor (πEDA) parameter for trifluoromethyl groups is typically slightly negative, indicating weak π-electron-accepting character. However, this effect is much smaller in magnitude compared to the inductive contribution. The total electron donor-acceptor (tEDA) parameter, which combines both σ and π contributions, is dominated by the strong inductive effect [10] [2].

Theoretical calculations using density functional theory reveal that the resonance interaction between trifluoromethyl groups and the aromatic ring results in a stabilization energy of approximately 2-3 kcal/mol per substituent. While this contribution is modest compared to the inductive effect, it represents a measurable component of the overall electronic interaction [8].

Hyperconjugation Phenomena

Hyperconjugation in 2-Fluoro-1,3-bis(trifluoromethyl)benzene occurs through the interaction between the aromatic π-system and the σ and σ* orbitals of the trifluoromethyl groups. This phenomenon, also known as negative hyperconjugation, involves the delocalization of electron density from the aromatic ring into the antibonding orbitals of the C-F bonds [9].

The hyperconjugation effect is particularly pronounced in fluorinated systems due to the high electronegativity of fluorine and the corresponding low energy of the σ* orbitals. The energy gap between the aromatic π-orbitals (highest occupied molecular orbital, HOMO) and the σ*C-F orbitals is approximately 8-10 eV, which allows for significant orbital mixing and electron delocalization [8].

Computational analysis using natural bond orbital theory reveals that the hyperconjugation stabilization energy for each trifluoromethyl group is approximately 15-20 kcal/mol. This stabilization arises from the delocalization of electron density from the aromatic π-system into the σ* orbitals of the C-F bonds, effectively reducing the electron density available for aromatic stabilization [9].

The hyperconjugation effect is manifested in several structural and electronic properties. The C-CF₃ bond length is typically shorter than expected for a pure σ-bond, reflecting the partial double bond character arising from hyperconjugation. Additionally, the barrier to rotation around the C-CF₃ bond is higher than for typical alkyl substituents, indicating the presence of π-type interactions [8].

Impact on Aromaticity

Nucleus-Independent Chemical Shift Analysis

The nucleus-independent chemical shift (NICS) method provides a powerful tool for assessing the impact of fluorine substitution on the aromaticity of 2-Fluoro-1,3-bis(trifluoromethyl)benzene. NICS values are calculated as the negative of the magnetic shielding at the ring center, with more negative values indicating stronger aromatic character [11].

For unsubstituted benzene, the NICS(0) value is approximately -8.7 ppm, reflecting the strong aromatic character of the system. In contrast, calculations for 2-Fluoro-1,3-bis(trifluoromethyl)benzene reveal a NICS(0) value of approximately -5.2 ppm, indicating a substantial reduction in aromatic character [12]. This reduction reflects the decreased π-electron density in the aromatic ring resulting from the strong electron-withdrawing effects of the fluorine substituents.

The NICS(1) values, calculated at 1 Å above the ring center, show a similar trend. While benzene exhibits a NICS(1) value of approximately -10.4 ppm, the heavily fluorinated compound displays a NICS(1) value of approximately -6.8 ppm [13]. The NICSzz component, which is most sensitive to π-electron delocalization, shows an even more pronounced reduction, from -30.1 ppm in benzene to approximately -18.5 ppm in the fluorinated compound [11].

The reduction in NICS values can be attributed to several factors. First, the electron-withdrawing effects of the fluorine substituents reduce the overall π-electron density in the aromatic ring. Second, the presence of multiple electron-withdrawing groups creates an asymmetric electron distribution that disrupts the uniform current flow responsible for aromatic magnetic shielding [14].

Harmonic Oscillator Model of Aromaticity Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) provides a geometry-based assessment of aromaticity that complements the magnetic criterion provided by NICS. The HOMA index ranges from 0 (completely nonaromatic) to 1 (perfectly aromatic), with benzene typically exhibiting a HOMA value of 1.0 [15].

Calculations for 2-Fluoro-1,3-bis(trifluoromethyl)benzene yield a HOMA value of approximately 0.82, indicating a significant reduction in aromatic character compared to benzene [12]. This reduction reflects the disruption of bond length equalization in the aromatic ring caused by the electronic effects of the fluorine substituents.

The HOMA calculation considers the deviation of bond lengths from the optimal aromatic value (1.398 Å for C-C bonds). In the fluorinated compound, the carbon-carbon bonds adjacent to the electron-withdrawing substituents are typically shorter (approximately 1.385 Å) than the optimal aromatic value, while bonds remote from the substituents are longer (approximately 1.405 Å). This bond length alternation reduces the HOMA value and indicates decreased aromatic character [15].

The parametrization of HOMA for heavily fluorinated systems requires careful consideration of the reference compounds used to define the aromatic and nonaromatic extremes. Recent studies have developed improved HOMA parameters (HOMAc) that use computational reference compounds rather than experimental values, providing more accurate assessments of aromatic character in fluorinated systems [15].

Aromatic Stabilization Energy Determinations

The aromatic stabilization energy (ASE) of 2-Fluoro-1,3-bis(trifluoromethyl)benzene can be determined through several theoretical approaches, each providing insight into the thermodynamic stability of the aromatic system. The most commonly used method involves isodesmic reactions that convert the aromatic compound to an acyclic reference system while maintaining the same types of bonds [16].

Calculations using the isodesmic reaction approach indicate that 2-Fluoro-1,3-bis(trifluoromethyl)benzene has an ASE of approximately 18-22 kcal/mol, substantially lower than the 36 kcal/mol value typically reported for benzene [17]. This reduction reflects the diminished aromatic stabilization resulting from the electron-withdrawing effects of the fluorine substituents.

The isomerization stabilization energy (ISE) method provides an alternative approach for calculating ASE. This method compares the energy of the aromatic compound with that of its exomethylene isomer, avoiding some of the complications associated with isodesmic reactions [16]. ISE calculations for the fluorinated compound yield values of approximately 20-24 kcal/mol, consistent with the isodesmic reaction results.

The fulvenization method, which compares the aromatic compound with its fulvene isomer, provides another approach for ASE determination. This method yields ASE values of approximately 19-23 kcal/mol for 2-Fluoro-1,3-bis(trifluoromethyl)benzene, again confirming the reduced aromatic stabilization compared to benzene [16].

Computational Analysis

Density Functional Theory Studies

Density functional theory (DFT) calculations provide detailed insights into the electronic structure of 2-Fluoro-1,3-bis(trifluoromethyl)benzene. The choice of exchange-correlation functional significantly impacts the accuracy of the results, with hybrid functionals such as B3LYP and M06-2X providing good agreement with experimental observations [18].

B3LYP/6-311++G(d,p) calculations reveal that the ground state geometry of the compound exhibits C₁ symmetry, with the trifluoromethyl groups adopting staggered conformations relative to the aromatic ring. The optimized bond lengths show significant deviations from those of benzene, with C-C bonds adjacent to electron-withdrawing substituents being shorter (1.385 Å) and remote bonds being longer (1.405 Å) [18].

The total electronic energy of the optimized structure is approximately -977.68 Hartree, with the highest occupied molecular orbital (HOMO) energy being -7.13 eV and the lowest unoccupied molecular orbital (LUMO) energy being -1.73 eV. This gives a HOMO-LUMO energy gap of approximately 5.40 eV, significantly larger than the 4.7 eV gap observed for benzene [18].

Time-dependent DFT (TD-DFT) calculations provide information about the excited electronic states of the compound. The lowest energy electronic transition occurs at approximately 255 nm (4.86 eV), corresponding to a HOMO to LUMO transition. This transition is significantly blue-shifted compared to benzene (254 nm), reflecting the altered electronic structure of the fluorinated compound [18].

Molecular Orbital Configurations

The molecular orbital structure of 2-Fluoro-1,3-bis(trifluoromethyl)benzene differs significantly from that of benzene due to the presence of multiple electron-withdrawing substituents. The HOMO, which is primarily located on the aromatic ring, exhibits reduced electron density compared to benzene, with the electron density being polarized away from the substituted carbons [4].

The HOMO energy of -7.13 eV is substantially lower than that of benzene (-5.4 eV), reflecting the electron-withdrawing effects of the fluorine substituents. This lowered HOMO energy indicates reduced nucleophilicity and increased electrophilic character of the aromatic system . The LUMO energy of -1.73 eV is also significantly lower than that of benzene (-0.5 eV), indicating enhanced electron-accepting capability.

The molecular orbitals of the fluorinated compound show significant mixing between the aromatic π-system and the σ* orbitals of the C-F bonds. This mixing, arising from hyperconjugation effects, results in a delocalization of electron density from the aromatic ring into the antibonding orbitals of the trifluoromethyl groups [4].

Natural bond orbital (NBO) analysis reveals that the aromatic π-system contains approximately 5.2 electrons, compared to 6.0 electrons in benzene. This electron depletion reflects the strong electron-withdrawing effects of the fluorine substituents and contributes to the reduced aromatic character of the system [2].

Sigma and Pi-Electron Donor-Acceptor Properties

The sigma and pi-electron donor-acceptor properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene can be quantified through the sigma electron donor-acceptor (σEDA) and pi-electron donor-acceptor (πEDA) parameters. These parameters provide a quantitative measure of the extent to which substituents withdraw or donate electron density through the σ and π bonding systems [6] [10].

The σEDA parameter for the compound is significantly negative, with a value of approximately -0.85, indicating strong σ-electron-withdrawing character. This value reflects the cumulative effect of the three fluorine-containing substituents, each of which individually exhibits strong σ-electron-withdrawing properties. The trifluoromethyl groups contribute approximately -0.35 each, while the direct fluorine substituent contributes approximately -0.15 [2].

The πEDA parameter is slightly positive, with a value of approximately +0.12, indicating weak π-electron-donating character. This positive value arises primarily from the direct fluorine substituent, which can donate electron density through its lone pairs to the aromatic π-system. The trifluoromethyl groups exhibit weak π-electron-accepting character, with πEDA values of approximately -0.05 each [10].

The analysis of σ and π contributions reveals that the electronic effects of the fluorine substituents are dominated by σ-electron withdrawal, with the π-electron effects being much smaller in magnitude. This dominance of inductive effects over resonance effects is characteristic of fluorinated aromatic systems and explains the profound impact of fluorine substitution on aromatic reactivity [2].

Total Electron Donor-Acceptor Analysis

The total electron donor-acceptor (tEDA) parameter combines the σEDA and πEDA contributions to provide an overall measure of the electron-withdrawing or electron-donating character of the substituents. For 2-Fluoro-1,3-bis(trifluoromethyl)benzene, the tEDA value is approximately -0.73, indicating strong overall electron-withdrawing character [2].

The tEDA analysis reveals that the compound exhibits one of the most electron-deficient aromatic systems known, with the combined effect of the three fluorine-containing substituents creating a highly electrophilic aromatic ring. This electron deficiency has profound implications for the compound's chemical reactivity, making it highly susceptible to nucleophilic attack and resistant to electrophilic substitution [2].

The additivity of substituent effects is evident in the tEDA analysis, with the total electron-withdrawing effect being approximately the sum of the individual contributions from each substituent. This additivity allows for the prediction of electronic effects in multiply substituted systems based on the properties of individual substituents [2].

The tEDA parameter correlates well with other measures of aromaticity, including NICS values and aromatic stabilization energies. Systems with more negative tEDA values generally exhibit reduced aromatic character, consistent with the observed properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene [12].